6-Imino-3,4,5,7-tetrahydropurin-2-one
Description
6-Imino-3,4,5,7-tetrahydropurin-2-one is a purine-derived heterocyclic compound characterized by a partially saturated purine core with an imino group at position 6 and a ketone at position 2. The compound’s imino group enhances hydrogen-bonding capacity, which may influence its solubility and biological activity compared to fully oxidized purines .
Properties
Molecular Formula |
C5H7N5O |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
6-imino-3,4,5,7-tetrahydropurin-2-one |
InChI |
InChI=1S/C5H7N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1-2,4H,(H,7,8)(H3,6,9,10,11) |
InChI Key |
HLCKSJMKXNAVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(N1)C(=N)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Imino-3,4,5,7-tetrahydropurin-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4,5,6-trihydroxypyrimidine with formamide under reflux conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 6-Imino-3,4,5,7-tetrahydropurin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The imino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
6-Imino-3,4,5,7-tetrahydropurin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Imino-3,4,5,7-tetrahydropurin-2-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s ability to inhibit enzyme activity makes it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6-Imino-3,4,5,7-tetrahydropurin-2-one and analogous purine derivatives:
Functional Implications
- Hydrogen-Bonding Capacity: The imino group in this compound enables stronger interactions with polar residues in enzymes compared to methylated analogs like 2-Amino-7-methyl-1H-purin-6(7H)-one .
- Solubility: The hydrochloride salt of 2-Amino-7-methyl-1H-purin-6(7H)-one (CAS 786693-71-8) exhibits higher water solubility than the non-salt parent compound, suggesting that ionic derivatives of this compound could be explored for pharmaceutical applications .
- Metabolic Stability: Methylation at N7 (as in 578-76-7) reduces susceptibility to oxidative degradation, a feature absent in this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
